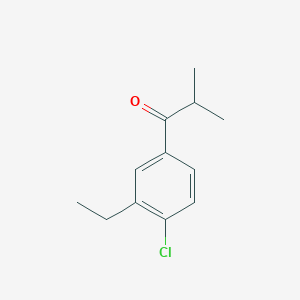

4'-Chloro-3'-ethyl-2-methylpropiophenone

Descripción

4'-Chloro-3'-ethyl-2-methylpropiophenone is a substituted propiophenone derivative characterized by a chloro group at the 4' position, an ethyl group at the 3' position, and a methyl group at the 2-position of the propiophenone backbone. Propiophenone derivatives are frequently employed as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their versatile reactivity .

Propiedades

IUPAC Name |

1-(4-chloro-3-ethylphenyl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c1-4-9-7-10(5-6-11(9)13)12(14)8(2)3/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANXSNSXRBWJLHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=O)C(C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3’-ethyl-2-methylpropiophenone typically involves the Friedel-Crafts acylation reaction. This method uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods: In industrial settings, the production of 4’-Chloro-3’-ethyl-2-methylpropiophenone may involve large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Análisis De Reacciones Químicas

Types of Reactions: 4’-Chloro-3’-ethyl-2-methylpropiophenone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce various halogenated or alkylated derivatives.

Aplicaciones Científicas De Investigación

4’-Chloro-3’-ethyl-2-methylpropiophenone has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4’-Chloro-3’-ethyl-2-methylpropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

4'-Chloro-3'-nitroacetophenone

- Structure: Features a nitro group at the 3' position and a chloro group at the 4' position on the acetophenone backbone.

- Synthesis: Serves as a key intermediate in the synthesis of 4-chloro-3-nitrostyrene and deamination reactions of nitroacetophenones. It is also used to prepare quinoxalinecarboxamide derivatives .

- Reactivity : Demonstrates moderate electrophilic substitution reactivity due to the electron-withdrawing nitro and chloro groups.

4'-Chloro-3'-fluoro-3-(2-methylphenyl)propiophenone

4'-Chloro-3:3'-dinitro-A-methylbenzophenone

- Structure: Contains nitro groups at both 3 and 3' positions and a methyl group on the benzophenone framework.

- Synthesis: Produced via nitration of 4'-chloro-3'-nitro-A-methylbenzophenone in sulfuric acid, yielding a melting point of 131°C. A related compound, 4'-chloro-3:5-dinitro-A-methylbenzophenone (m.p. 118°C), is synthesized from 3:5-dinitro-p-toluoyl chloride and chlorobenzene .

Physicochemical Properties

| Compound Name | Melting Point (°C) | Key Functional Groups | Reactivity Profile |

|---|---|---|---|

| 4'-Chloro-3'-ethyl-2-methylpropiophenone | Not reported | Cl, ethyl, methyl | Likely undergoes nucleophilic substitution |

| 4'-Chloro-3'-nitroacetophenone | Not reported | Cl, nitro | Electrophilic substitution, deamination |

| 4'-Chloro-3:3'-dinitro-A-methylbenzophenone | 131 | Cl, nitro (x2), methyl | High thermal stability due to nitro groups |

| 4'-Chloro-3'-fluoro-propiophenone | Not reported | Cl, F, 2-methylphenyl | Moderate irritant (GHS Category 2) |

Notes:

- The absence of direct data on 4'-Chloro-3'-ethyl-2-methylpropiophenone necessitates extrapolation from analogs. The ethyl and methyl groups may enhance steric hindrance compared to nitro- or fluoro-substituted derivatives .

Actividad Biológica

4'-Chloro-3'-ethyl-2-methylpropiophenone, a compound belonging to the class of substituted propiophenones, has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H13ClO

- Molecular Weight : 222.68 g/mol

- CAS Number : 19876-24-1

Biological Activity Overview

The biological activity of 4'-Chloro-3'-ethyl-2-methylpropiophenone can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that various derivatives of propiophenones exhibit antimicrobial properties. A study utilizing bioautographic techniques demonstrated that compounds similar to 4'-Chloro-3'-ethyl-2-methylpropiophenone can inhibit the growth of bacteria and fungi, suggesting potential use as antimicrobial agents .

2. Anti-inflammatory Effects

In vitro studies have shown that certain propiophenone derivatives can modulate inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in cellular models. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .

3. Antioxidant Properties

Compounds with similar structures have been evaluated for their antioxidant capabilities. They exhibit the ability to scavenge free radicals and reduce oxidative stress in various biological systems, contributing to the prevention of oxidative damage in cells .

The mechanisms through which 4'-Chloro-3'-ethyl-2-methylpropiophenone exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, leading to reduced synthesis of inflammatory mediators.

- Receptor Interaction : It may interact with various receptors in the body, influencing signaling pathways related to inflammation and cell survival.

- Modulation of Gene Expression : By affecting transcription factors, the compound can alter gene expression profiles associated with inflammation and oxidative stress response.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Andújar et al. (2012) | Investigate anti-inflammatory effects | Propiophenone derivatives inhibited TNF-alpha production in macrophages. |

| Jalil & Ismail (2008) | Assess antioxidant properties | Compounds showed significant DPPH radical scavenging activity. |

| Spencer (2009) | Evaluate neuroprotective effects | Similar compounds enhanced neuronal survival under oxidative stress conditions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.